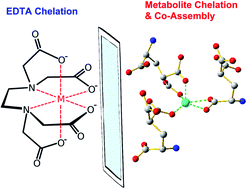EDTA-mimicking amino acid–metal ion coordination for multifunctional packings†
Journal of Materials Chemistry A Pub Date: 2021-06-21 DOI: 10.1039/D1TA03985G
Abstract
The coordination of biomolecules and metal ions plays vital roles in diverse metabolic activities. Yet, understanding their interaction mechanisms and developing potential applications are severely impeded due to the complexity of the coordinates and a lesser extent of integration. Mimicking this bio-coordination using minimalistic strategies and assembly into functional superstructures remains highly challenging. Here, we develop a bio-chelator using an amino acid, γ-carboxyglutamic acid (Gla), to complex with metal ions in a manner similar to EDTA. We revealed that the coordination induced co-crystallization by the uncommon “ladder, antiparallel” and “step, head–tail” interactions. Especially, the ringent system and the extensive interactions retained the functionalities of the metal ions, showing significant catalytic behavior with a maximal initial catalytic velocity of 5.08 × 10−5 mM s−1 and a catalytic efficiency of 0.37 M−1 s−1, 23 and ∼19 fold higher than that of laccase, respectively. Furthermore, the bio-coordinated assemblies showed high piezoelectric properties with open-circuit voltage and short-circuit current of up to 1.5 V and ∼140 nA, respectively. These findings demonstrate that metabolic small molecules can be developed as EDTA-mimicking bio-chelators to coordinate with metal ions for various applications.


Recommended Literature
- [1] Correction: Transient coarsening and the motility of optically heated Janus colloids in a binary liquid mixture
- [2] MOF-derived M-OOH with rich oxygen defects by in situ electro-oxidation reconstitution for a highly efficient oxygen evolution reaction†
- [3] Silicon carbide: a new electrode material for voltammetric measurements
- [4] FeII/α-ketoglutarate hydroxylases involved in nucleobase, nucleoside, nucleotide, and chromatin metabolism
- [5] High performance zinc stannate photoanodes in dye sensitized solar cells with cobalt complex mediators†
- [6] Controlling with light the interaction between trans-tetrapyridyl ruthenium complexes and an oligonucleotide†
- [7] EDTA-mimicking amino acid–metal ion coordination for multifunctional packings†
- [8] Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction†
- [9] The synthesis of emetine and related compounds. Part VIII. The synthesis of tubulosine and isotubulosine
- [10] Contents list

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 13490-74-9









